N-Heptanoylglycine

Enzymology Metabolism GLYAT

N-Heptanoylglycine (CAS 23783-23-5), also known as (heptanoylamino)acetic acid, is a medium-chain N-acylglycine. It is a member of the N-acyl-alpha amino acid class, characterized by a heptanoyl (C7) fatty acyl group amide-linked to the nitrogen atom of glycine.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 23783-23-5
Cat. No. B125330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Heptanoylglycine
CAS23783-23-5
SynonymsN-(1-Oxoheptyl)glycine;  (Heptanoylamino)acetic Acid;  2-(Heptanoylamino)acetic Acid;  N-(carboxymethyl)heptanamide; 
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)
InChIKeyRNFCYFVPNIXAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Heptanoylglycine (CAS 23783-23-5): Chemical Class and Core Identity for Scientific Procurement


N-Heptanoylglycine (CAS 23783-23-5), also known as (heptanoylamino)acetic acid, is a medium-chain N-acylglycine [1]. It is a member of the N-acyl-alpha amino acid class, characterized by a heptanoyl (C7) fatty acyl group amide-linked to the nitrogen atom of glycine [1]. The compound has the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol [1]. As an endogenous metabolite, it is normally produced through the action of glycine N-acyltransferase (GLYAT; EC 2.3.1.13), which catalyzes the conjugation of heptanoyl-CoA with glycine [2].

N-Heptanoylglycine Substitution Risk: Why Acyl Chain Length Dictates N-Acylglycine Functional Specificity


Within the N-acylglycine family, substitution with a close analog (e.g., N-hexanoylglycine or N-octanoylglycine) is not functionally equivalent. The specific length of the acyl chain (C7) directly impacts both the compound's enzymatic formation kinetics and its physicochemical properties [1]. Glycine N-acyltransferase (GLYAT) exhibits distinct substrate preferences, with heptanoyl-CoA showing a specific relative activity of 3.9% compared to benzoyl-CoA, differing from other medium-chain acyl-CoAs [1]. Furthermore, the C7 acyl chain governs the compound's lipophilicity (LogP) and chromatographic retention, which are critical parameters for analytical method development and biological activity . Therefore, generic substitution without verification of these chain-length-dependent properties can compromise assay accuracy and biological interpretation.

N-Heptanoylglycine: Quantifiable Differentiation from N-Acylglycine Analogs


Enzymatic Formation Rate: N-Heptanoylglycine vs. N-Isovalerylglycine

N-Heptanoylglycine's formation by glycine N-acyltransferase (GLYAT) proceeds at a distinct rate compared to other acylglycines, which is crucial for understanding its in vivo production and for developing accurate in vitro assays. The activity of bovine GLYAT with heptanoyl-CoA (the direct precursor) is 3.9% of its activity with the reference substrate benzoyl-CoA [1]. This is notably lower than the activity observed for the branched-chain substrate isovaleryl-CoA, which exhibits an activity of 8.4% relative to benzoyl-CoA with the same enzyme [1].

Enzymology Metabolism GLYAT

Lipophilicity Profile: N-Heptanoylglycine vs. N-Octanoylglycine

The lipophilicity of N-acylglycines is a critical determinant of their chromatographic behavior and passive membrane permeability. The predicted octanol-water partition coefficient (ACD/LogP) for N-heptanoylglycine is 1.25 , reflecting its C7 acyl chain. In comparison, the analog N-octanoylglycine, with an additional methylene group (C8 acyl chain), has a reported predicted LogP of 1.45 .

Physicochemical Properties Chromatography Drug Discovery

Biomarker Specificity: Distinct Metabolic Pathway Association

N-Acylglycines serve as diagnostic biomarkers for inborn errors of metabolism (IEMs), but their specificity is tightly linked to the acyl chain length. Elevated levels of N-heptanoylglycine (C7) are associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a disorder of mitochondrial fatty acid β-oxidation [1]. This is in contrast to N-isovalerylglycine (C5), which is the primary diagnostic marker for isovaleric acidemia, a defect in leucine catabolism [1].

Metabolomics Clinical Chemistry Biomarker Discovery

Molecular Target Engagement: Stimulation of UCP1 Gene Expression in Brown Adipocytes

Beyond its role as a passive metabolite, N-heptanoylglycine has been identified as a bioactive lipid that modulates energy metabolism. In the context of dietary restriction, N-heptanoylglycine (C7-Gly) demonstrates the ability to stimulate the gene encoding uncoupling protein 1 (UCP1) in brown adipocytes [1]. This functional activity is being actively investigated as part of a broader class effect of medium-chain N-acylglycines (CM-NAGs) [1].

Bioactive Lipids Energy Metabolism Obesity Research

Validated N-Heptanoylglycine Applications: From Analytical Standards to Bioactive Lipid Research


Analytical Reference Standard for Targeted Metabolomics and IEM Diagnostics

N-Heptanoylglycine is an essential analytical reference standard for quantifying acylglycines in biological fluids. Its distinct C7 chain length allows for unambiguous identification via LC-MS/MS or GC-MS in complex matrices like urine and plasma, as demonstrated in studies profiling metabolic disorders [1]. Its specific chromatographic retention, driven by its LogP of 1.25 , differentiates it from other medium-chain acylglycines, enabling accurate panel-based assays for diagnosing conditions such as MCAD deficiency [1].

Substrate for Glycine N-Acyltransferase (GLYAT) Enzymatic Studies

For researchers studying the detoxification pathway of medium-chain fatty acids, N-heptanoylglycine serves as the definitive product standard for monitoring GLYAT (EC 2.3.1.13) activity. Its formation from heptanoyl-CoA and glycine occurs at a specific relative rate (3.9% of benzoyl-CoA activity) [1], a kinetic parameter that is crucial for validating in vitro enzyme assays and for understanding the substrate specificity of GLYAT across species.

Bioactive Tool Compound for Investigating UCP1-Mediated Thermogenesis

Emerging research identifies N-heptanoylglycine (C7-Gly) as a modulator of energy metabolism, capable of stimulating UCP1 gene expression in brown adipocytes [1]. This positions the compound as a valuable tool for investigating pathways related to dietary restriction, thermogenesis, and metabolic health. Its procurement is justified for studies exploring the physiological role of medium-chain N-acylglycines beyond their function as simple metabolic byproducts [1].

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